O-Methylguanosine

Overview

Description

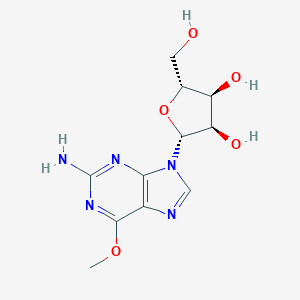

O-Methylguanosine is a modified nucleoside that is produced in tRNAs by the action of tRNA guanosine-2’-O-methyltransferase, using S-adenosyl-L-methionine as a substrate . It is thought to stabilize the structure of the tRNA .

Synthesis Analysis

The synthesis of O-Methylguanosine involves the use of vaccinia virus-capping enzyme to modify multiple 5′ cap analogs . This enzyme can introduce a variety of GTP analogs to the 5′ end of RNA to generate 5′ cap-modified mRNAs that exhibit different translation levels . Another approach to the synthesis of the cap structure analogue with the correct orientation (Anti-Reverse Cap Analog, ARCA) having a classical structure (dimethylated guanosine dinucleotide 2m GpppG) is proposed .

Molecular Structure Analysis

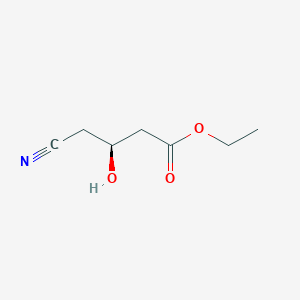

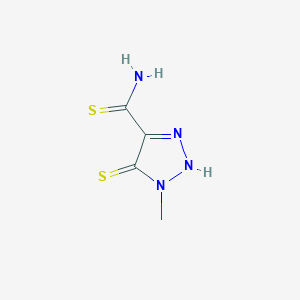

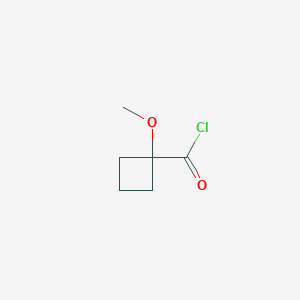

The molecular formula of O-Methylguanosine is C11H15N5O5 . The average mass is 297.267 Da and the monoisotopic mass is 297.107330 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of O-Methylguanosine include a density of 2.0±0.1 g/cm3 . The index of refraction is 1.829 . It has 10 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

1. Modulator of GTPases and Modulator-Resistant Enzymes 6-O-Methyl Guanosine acts as a modulator of GTPases and modulator-resistant enzymes . This property makes it useful in drug design and target validation .

Antiviral Drug Research

Acyclic guanosine analogues, a class of widely used antiviral drugs, can cause chronic toxicity and virus resistance . A broad-spectrum aptamer, named CIV6, suitable for five acyclic guanosine analogues was found . This aptamer was used to construct a graphene oxide (GO) polarization and fluorescence assay to detect five acyclic guanosine analogues .

Ribosome Speed and Fidelity

O6-methylation of guanosine (m(6)G) leads to position-dependent effects on ribosome speed and fidelity . The introduction of m(6)G to the second position of the codon does not promote miscoding, but instead slows the observed rates of peptide-bond formation by >1000-fold for cognate aminoacyl-tRNAs without altering the rates for near-cognate aminoacyl-tRNAs .

Decoding Process

The decoding center of the ribosome is extremely sensitive to changes at the second position . The m6G:U base pair is predicted to be nearly indistinguishable from a Watson-Crick base pair, suggesting that the decoding center of the ribosome is extremely sensitive to changes at the second position .

Mutagenicity

O6-methylation of guanosine (m(6)G) is particularly notable for its high mutagenicity, pairing with T, during DNA replication . This property makes it a subject of interest in the study of DNA replication and mutation.

Environmental Impact

The excessive use of acyclic guanosine analogues may cause virus resistance and further lead to chronic toxicity, resulting in a negative impact on the human body and the environment . Therefore, research into efficient detection methods in animal-derived food is necessary .

Future Directions

Mechanism of Action

Target of Action

6-O-Methyl Guanosine, also known as O-Methylguanosine, is a guanine derivative that primarily targets GTPases and modulator-resistant enzymes . It has been shown to inhibit the colony-forming ability in a malignant xeroderma pigmentosum cell line .

Mode of Action

6-O-Methyl Guanosine is a derivative of the nucleobase guanine, where a methyl group is attached to the oxygen atom . This modification causes it to base-pair with thymine rather than cytosine, leading to a G:C to A:T transition in DNA .

Biochemical Pathways

The neurobiological properties of guanosine, which include 6-O-Methyl Guanosine, involve the activation of several intracellular signaling pathways and a close interaction with the adenosinergic system . This interaction stimulates neuroprotective and regenerative processes in the central nervous system .

Pharmacokinetics

It’s known that most drug metabolism is achieved by glucuronidation .

Result of Action

Unrepaired 6-O-Methyl Guanosine can lead to cell cycle arrest, sister chromatid exchange, or apoptosis . These effects are due to the interaction of the DNA mismatch repair pathway with 6-O-Methyl Guanosine and also depend on signaling network activation, led by early ATM, H2AX, CHK1, and p53 phosphorylation .

Action Environment

Environmental factors such as the presence of alkylating agents can influence the action of 6-O-Methyl Guanosine. These agents can cause the formation of 6-O-Methyl Guanosine in DNA by alkylation of the oxygen atom of guanine . Alkylating agents are found in some foods and tobacco smoke, and are formed in the gastrointestinal tract, especially after consumption of red meat .

properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOXBSCIXZEQEQ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861265 | |

| Record name | 6-O-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Methyl Guanosine | |

CAS RN |

7803-88-5 | |

| Record name | O-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6'-O-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Yes, research suggests O-Methylguanosine plays a role in protein recognition. For instance, the catalytic domain of the enzyme TrmH, responsible for catalyzing the formation of Gm18 in tRNA, utilizes O-Methylguanosine as a recognition element for substrate binding. []

A: O-Methylguanosine, along with other modifications in tRNA, contributes to its thermostability in hyperthermophilic archaea like Thermococcus kodakarensis. This modification potentially stabilizes the tRNA structure and aids in its proper folding at high temperatures, crucial for survival in such extreme environments. []

A: Yes, O-Methylguanosine at position 18 (Gm18) in tRNA, along with m5U54 and Ψ55, significantly affects translation fidelity and efficiency in Escherichia coli. The absence of these three modifications leads to reduced growth rate, especially at high temperatures, codon misreading, and sensitivity to amino acid analogs. []

ANone: The molecular formula of O-Methylguanosine is C11H15N5O5, and its molecular weight is 281.26 g/mol.

A: O-Methylguanosine itself does not possess inherent catalytic properties. It serves as a substrate for methyltransferases involved in RNA modification, but it doesn't act as a catalyst. []

A: Yes, computational chemistry helps understand the impact of O-Methylguanosine on nucleoside structure. Studies show that O-Methylguanosine adopts a syn conformation around the glycosidic bond. This conformational preference, supported by molecular modeling, plays a role in the stability of the syn-8-nitroG·anti-G base pair. []

A: Yes, the 2′-hydroxyl group is crucial for optimal binding of O-Methylguanosine to RNA. Replacing it with a hydrogen atom, as in deoxyguanosine, or removing it entirely, as in dideoxyguanosine, reduces the binding affinity to the RNA. []

ANone: The provided research papers primarily focus on the biochemical and biophysical aspects of O-Methylguanosine, and do not delve into specific SHE regulations.

ANone: The provided research focuses on the biochemical properties and biological roles of O-Methylguanosine, with limited information available regarding its pharmacokinetics and pharmacodynamics.

ANone: The provided research primarily explores the fundamental roles of O-Methylguanosine in RNA structure and function, and doesn't directly assess its therapeutic efficacy in vitro or in vivo.

ANone: The provided research doesn't directly address resistance mechanisms or cross-resistance associated with O-Methylguanosine.

ANone: Information concerning the toxicity and safety profile of O-Methylguanosine is not extensively discussed in the provided research.

ANone: The provided research doesn't specifically explore drug delivery or targeting strategies related to O-Methylguanosine.

A: Yes, research suggests that altered levels of O-Methylguanosine, along with other modified nucleosides, in urine could potentially serve as biomarkers for diseases. For instance, significantly lower levels of O-Methylguanosine were found in the urine of patients with colorectal cancer compared to healthy individuals and patients with colorectal adenomas. [] Additionally, decreased urinary O-Methylguanosine levels were observed in patients with breast cancer. []

A: Yes, in autism spectrum disorder (ASD), elevated O-Methylguanosine levels were observed in children with mild and moderate deficits compared to neurotypical controls, suggesting a possible correlation between O-Methylguanosine levels and the severity of ASD. []

ANone: Several analytical methods are employed to characterize and quantify O-Methylguanosine. These include:

ANone: The provided research primarily focuses on the biochemical and biological aspects of O-Methylguanosine, and doesn't provide details regarding its environmental impact or degradation.

ANone: The research papers provided do not specifically focus on the dissolution and solubility properties of O-Methylguanosine.

A: While the provided research papers employ analytical techniques like HPLC-MS/MS and RIA for O-Methylguanosine quantification, they don't delve into the specifics of method validation parameters such as accuracy, precision, and specificity. [, , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)

![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)

![ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate](/img/structure/B23099.png)